2-({4-[(2,5-dimethoxyphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)ethanol
Description
This compound is a pyrazolo[3,4-d]pyrimidine derivative featuring a 2,5-dimethoxyphenylamino substituent at position 4, a phenyl group at position 1, and an ethanolamine moiety at position 5. Pyrazolo[3,4-d]pyrimidines are heterocyclic scaffolds known for their kinase inhibitory activity, particularly in oncology and inflammation research . The 2,5-dimethoxyphenyl group contributes to π-π stacking interactions with kinase ATP-binding pockets, as observed in structurally related inhibitors .
Propriétés
IUPAC Name |
2-[[4-(2,5-dimethoxyanilino)-1-phenylpyrazolo[3,4-d]pyrimidin-6-yl]amino]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6O3/c1-29-15-8-9-18(30-2)17(12-15)24-19-16-13-23-27(14-6-4-3-5-7-14)20(16)26-21(25-19)22-10-11-28/h3-9,12-13,28H,10-11H2,1-2H3,(H2,22,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBMXGKGWTCLTAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC2=C3C=NN(C3=NC(=N2)NCCO)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound 2-({4-[(2,5-dimethoxyphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)ethanol is a novel derivative within the pyrazolo[3,4-d]pyrimidine class, which has garnered attention due to its potential therapeutic applications. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features a pyrazolo[3,4-d]pyrimidine core, which is known for its ability to interact with various biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors involved in cellular signaling pathways. Notably, it has been shown to inhibit certain kinases and enzymes that play critical roles in cancer progression and cellular proliferation.
Enzyme Inhibition
Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant inhibitory effects on cyclin-dependent kinases (CDKs) and receptor tyrosine kinases (RTKs). For instance:
- CDK2 Inhibition : The compound demonstrated an IC50 value of approximately , indicating potent inhibition against CDK2 activity .
- TRKA Inhibition : It also showed significant inhibition against TRKA with an IC50 value of , suggesting its potential as an anticancer agent .
Table 1: Biological Activity Summary
Case Study 1: Anticancer Activity
In a study evaluating the antiproliferative effects of various pyrazolo[3,4-d]pyrimidine derivatives, the compound was tested across multiple cancer cell lines. The results indicated a mean growth inhibition (GI%) of approximately 43.9% , showcasing its potential as an effective anticancer agent .
Case Study 2: Enzymatic Assays
Further investigations involved in vitro enzymatic assays that confirmed the dual inhibition potential of this compound against CDK2 and TRKA kinases. The results were comparable to existing inhibitors like ribociclib and larotrectinib, which are known for their anticancer properties .
Comparaison Avec Des Composés Similaires
Structural Analogues and Substitution Patterns
Key structural variations among pyrazolo[3,4-d]pyrimidine derivatives include: 1. Amino substituents at position 4: - 2-({4-[(3,5-Dimethylphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)ethanol (): - Replaces 2,5-dimethoxyphenyl with 3,5-dimethylphenyl. - Methyl groups reduce steric hindrance but decrease electron-donating effects compared to methoxy groups. - Lower logP (predicted: 3.2 vs. 3.8 for the target compound), suggesting reduced membrane permeability but higher solubility . - 2-{[6-(Diethylamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}ethanol (): - Diethylamino group at position 6 instead of ethanolamine.
Position 1 substituents: 3-(6-(Ethylthio)-1-(2-phenylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)phenol ():
- 2-Phenylpropyl group at position 1 enhances hydrophobic interactions but reduces metabolic stability due to bulky substituents .
- Ethylthio group at position 6 increases electron density, altering binding kinetics.
Ethanolamine vs. piperazine derivatives: 2-(4-{4-[(3,5-Dimethylphenyl)amino]-1-phenylpyrazolo[3,4-d]pyrimidin-6-yl}piperazin-1-yl)ethanol ():
- Piperazine linker introduces conformational flexibility, improving target engagement in rigid binding pockets.
- Retains ethanolamine for solubility but shows 20% lower potency in kinase assays compared to the target compound .
Key Findings :
- The 2,5-dimethoxyphenyl group in the target compound confers superior kinase inhibition (CDK2 IC50: 12 nM) compared to analogues with methyl or alkyl substituents .
- Ethanolamine at position 6 balances solubility and potency, whereas bulkier substituents (e.g., 2-phenylpropyl) reduce bioavailability .
- Piperazine-containing derivatives () exhibit enhanced metabolic stability (t1/2: 60 min) but lower potency due to increased rotational freedom .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
